molecular formula C6H10O B085639 Cyclohexanone-2,2,6,6-d4 CAS No. 1006-03-7

Cyclohexanone-2,2,6,6-d4

Cat. No.: B085639
CAS No.: 1006-03-7
M. Wt: 102.17 g/mol
InChI Key: JHIVVAPYMSGYDF-CQOLUAMGSA-N
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Description

Cyclohexanone-2,2,6,6-d4 is a deuterated derivative of cyclohexanone, where four hydrogen atoms at positions 2, 2, 6, and 6 are replaced by deuterium atoms. This compound has the molecular formula C6D4H6O and a molecular weight of 102.17 g/mol . It is a colorless liquid with a boiling point of 153°C and a melting point of -47°C . This compound is primarily used as a stable isotope-labeled compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone-2,2,6,6-d4 can be synthesized through the hydrogenation of cyclohexanone using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone-2,2,6,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Used in the production of deuterated solvents and reagents for various industrial applications

Mechanism of Action

The mechanism of action of cyclohexanone-2,2,6,6-d4 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to track its incorporation and transformation in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone-2,2,6,6-d4 is unique due to its selective deuteration at specific positions (2, 2, 6, and 6), which allows for targeted studies in chemical and biological research. This selective labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with fully deuterated compounds .

Properties

IUPAC Name

2,2,6,6-tetradeuteriocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIVVAPYMSGYDF-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCC(C1=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514639
Record name (2,2,6,6-~2~H_4_)Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-03-7
Record name (2,2,6,6-~2~H_4_)Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone-2,2,6,6-d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone-2,2,6,6-d4
Reactant of Route 2
Cyclohexanone-2,2,6,6-d4
Reactant of Route 3
Cyclohexanone-2,2,6,6-d4
Reactant of Route 4
Cyclohexanone-2,2,6,6-d4
Reactant of Route 5
Cyclohexanone-2,2,6,6-d4
Reactant of Route 6
Cyclohexanone-2,2,6,6-d4
Customer
Q & A

Q1: How does cyclohexanone-2,2,6,6-d4 help elucidate the mechanism of the ruthenium-catalyzed C-H coupling reaction?

A1: The use of this compound, a deuterated analogue of cyclohexanone, provides insights into the mechanistic details of the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones. The study observed significant H/D exchange at both the vinyl and α-CH2 positions of the olefin product (72-75% D) when 3,5-dimethoxyphenol reacted with this compound []. This observation suggests a reversible step involving these specific hydrogen atoms during the catalytic cycle. These findings, combined with computational studies, support a mechanism where the E/Z stereoselectivity arises from the energy difference during the insertion step of ortho-metalated phenol into an enol form of the ketone substrate [].

Q2: Are there any other isotopic labeling studies mentioned in the context of this reaction, and what information do they provide?

A2: Yes, besides using this compound, the researchers also observed a significant carbon isotope effect on the ortho-arene carbon of the olefin product []. This observation suggests that C-H bond cleavage at the ortho-position of the phenol is involved in the rate-determining step of the reaction mechanism. Combining both deuterium and carbon labeling experiments provides a comprehensive understanding of the catalytic cycle and aids in optimizing reaction conditions for improved efficiency and selectivity.

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